N-(2-Ethoxyethyl)-3-methylaniline

Catalog No.
S15183006
CAS No.
59333-47-0
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Ethoxyethyl)-3-methylaniline

CAS Number

59333-47-0

Product Name

N-(2-Ethoxyethyl)-3-methylaniline

IUPAC Name

N-(2-ethoxyethyl)-3-methylaniline

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h4-6,9,12H,3,7-8H2,1-2H3

InChI Key

DNQVTOOIVZMJMO-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC=CC(=C1)C

N-(2-Ethoxyethyl)-3-methylaniline is an organic compound classified as an amine. Its molecular formula is C10H15NC_{10}H_{15}N, and it has a molecular weight of approximately 165.24 g/mol. The compound features a 3-methyl substitution on the aniline ring, along with an ethoxyethyl group attached to the nitrogen atom. This unique structure contributes to its chemical and physical properties, making it a subject of interest in various fields of research.

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction reactions, converting it into its reduced forms using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can engage in substitution reactions where it is replaced by other functional groups, typically involving reagents such as halogens or alkylating agents.

The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.

The synthesis of N-(2-ethoxyethyl)-3-methylaniline can be achieved through various methods:

  • Nucleophilic Substitution: A common approach involves reacting 3-methylaniline with 2-ethoxyethyl chloride in the presence of a base (such as sodium hydride) to facilitate nucleophilic substitution.
  • Catalytic Methods: Industrial production may utilize catalytic processes that optimize yield and purity through controlled reaction conditions, often using solvents like dimethylformamide or tetrahydrofuran.

The choice of method depends on factors such as desired yield, purity requirements, and scalability for industrial applications.

N-(2-Ethoxyethyl)-3-methylaniline has various applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: The compound may be explored for potential therapeutic applications, particularly in drug development.
  • Industrial Chemicals: It can be used in manufacturing specialty chemicals and materials due to its unique properties.

Studies on the interactions of N-(2-ethoxyethyl)-3-methylaniline with biological systems are essential for understanding its potential effects. This includes examining its binding affinity to specific receptors or enzymes, which could provide insights into its mechanism of action and therapeutic potential. Research into similar compounds suggests that the ethoxyethyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with N-(2-ethoxyethyl)-3-methylaniline:

Compound NameStructureKey Differences
N-(2-Ethoxyethyl)-N-ethylanilineC10H15NContains an ethyl group instead of a methyl group on the aniline ring
N-(2-Ethoxyethyl)-2,3-dihydro-1H-inden-1-amineC11H15NFeatures a different cyclic structure (indene)
N-(2-Methoxyethyl)-3-methylanilineC10H13NOContains a methoxy group instead of an ethoxy group

Uniqueness

N-(2-Ethoxyethyl)-3-methylaniline is unique due to its specific combination of an ethoxyethyl group with a methyl-substituted aniline structure. This configuration imparts distinct chemical properties that may enhance its utility in various applications compared to its analogs. Its potential biological activity also distinguishes it from simpler compounds lacking the ethoxyethyl moiety .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.131014166 g/mol

Monoisotopic Mass

179.131014166 g/mol

Heavy Atom Count

13

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